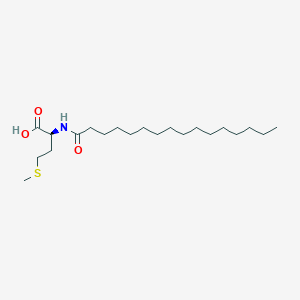
N-Palmitoyl-L-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Palmitoyl-L-methionine is a compound belonging to the class of N-acylamides, characterized by a fatty acyl group linked to a primary amine by an amide bond. Specifically, it is a palmitic acid amide of methionine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Palmitoyl-L-methionine typically involves the reaction of palmitic acid with L-methionine. The process begins with the activation of palmitic acid, often through the formation of an acyl chloride or an ester intermediate. This activated form then reacts with the amine group of L-methionine to form the amide bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and the use of catalysts, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Palmitoyl-L-methionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced under specific conditions to yield the corresponding amine and alcohol.
Substitution: The amide bond can undergo nucleophilic substitution reactions, where the palmitoyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield methionine sulfoxide or methionine sulfone, while reduction can produce palmitic alcohol and methionine .
Wissenschaftliche Forschungsanwendungen
N-Palmitoyl-L-methionine has several scientific research applications, including:
Chemistry: Used as a model compound to study amide bond formation and stability.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its surfactant properties.
Wirkmechanismus
The mechanism of action of N-Palmitoyl-L-methionine involves its incorporation into proteins through palmitoylation. This modification alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions . The palmitoyl group is attached to cysteine residues within proteins via a thioester bond, mediated by palmitoyltransferases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Palmitoyl-L-alanine: Similar in structure but with alanine instead of methionine.
N-Palmitoyl-L-serine: Contains serine in place of methionine.
N-Palmitoyl-L-cysteine: Features cysteine instead of methionine.
Uniqueness
N-Palmitoyl-L-methionine is unique due to the presence of the sulfur atom in the methionine moiety, which can undergo specific oxidation reactions not possible with other similar compounds. This property makes it particularly useful in studies related to oxidative stress and sulfur metabolism .
Eigenschaften
Molekularformel |
C21H41NO3S |
|---|---|
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
(2S)-2-(hexadecanoylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C21H41NO3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)22-19(21(24)25)17-18-26-2/h19H,3-18H2,1-2H3,(H,22,23)(H,24,25)/t19-/m0/s1 |
InChI-Schlüssel |
FCVASHHBGGKTGT-IBGZPJMESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


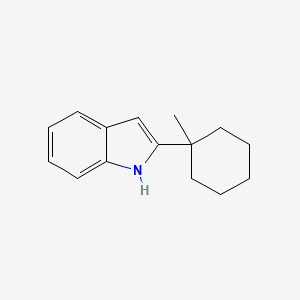

![[2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13086708.png)
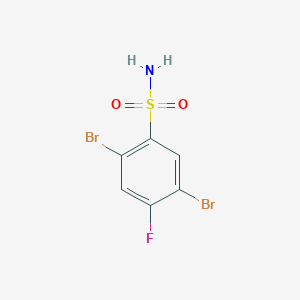

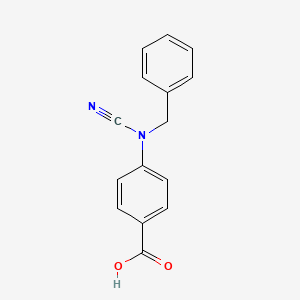
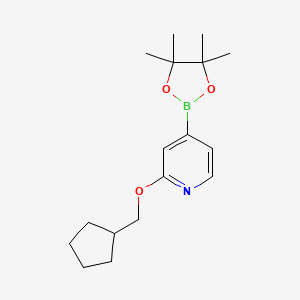
![2'H-Spiro[bicyclo[2.2.1]heptane-2,3'-[1,4]oxazole]-5'-amine](/img/structure/B13086739.png)
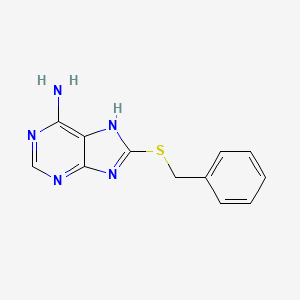
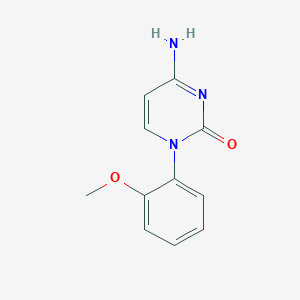
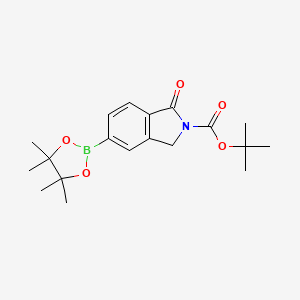
![7-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13086770.png)
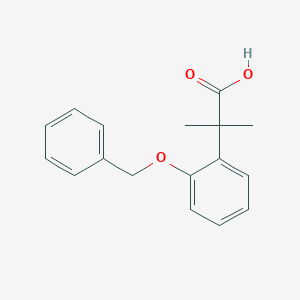
![6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)
